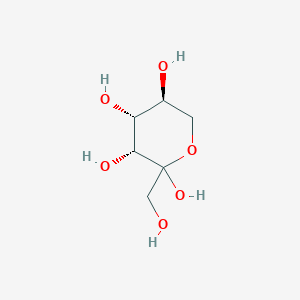

l-Tagatopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

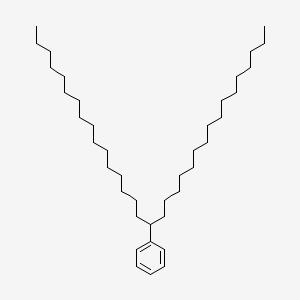

L-Tagatose is a hexose monosaccharide, specifically a ketohexose, which is an isomer of D-galactose. It is naturally present in small quantities in various foods such as dairy products, fruits, and cacao. L-Tagatose has gained attention as a low-calorie sweetener due to its similarity in texture and sweetness to sucrose but with significantly fewer calories . It is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Tagatose can be synthesized from D-galactose through isomerization under alkaline conditions using calcium hydroxide. The process involves the conversion of D-galactose to D-tagatose, which is then purified . Another method involves the use of enzymes such as L-arabinose isomerase to convert D-galactose to L-tagatose .

Industrial Production Methods: Industrial production of L-tagatose typically starts with lactose, which is hydrolyzed to glucose and galactose. The galactose is then isomerized to L-tagatose using calcium hydroxide. This method is efficient and cost-effective for large-scale production . Additionally, enzymatic methods using whole-cell biocatalysts have been developed to convert fructose to L-tagatose with high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: L-Tagatose undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, which means it can participate in Maillard reactions during heat treatment, leading to browning and flavor development .

Common Reagents and Conditions: Common reagents used in the reactions involving L-tagatose include calcium hydroxide for isomerization and various enzymes such as L-arabinose isomerase for bioconversion . The conditions for these reactions typically involve mild temperatures and neutral to slightly alkaline pH levels.

Major Products Formed: The major products formed from the reactions involving L-tagatose include various derivatives used in food and pharmaceutical industries. For example, the Maillard reaction products of L-tagatose with amino acids result in the formation of flavor compounds such as furans and pyrazines .

Wissenschaftliche Forschungsanwendungen

L-Tagatose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate for the synthesis of optically active compounds . In biology, L-tagatose is studied for its prebiotic effects, promoting the growth of beneficial gut bacteria . In medicine, it is being investigated for its potential in managing diabetes and obesity due to its low glycemic index and minimal impact on blood glucose levels . Industrially, L-tagatose is used as a low-calorie sweetener in various food products and as an additive in cosmetics and pharmaceuticals .

Wirkmechanismus

L-Tagatose exerts its effects primarily through its metabolism in the body. It is absorbed in the small intestine at a low rate (15-20%), with the majority being fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids . These fatty acids are then absorbed and metabolized, contributing to the prebiotic effects of L-tagatose . Additionally, L-tagatose inhibits the growth of certain microorganisms by interfering with key enzymes involved in sugar metabolism .

Vergleich Mit ähnlichen Verbindungen

L-Tagatose is often compared with other low-calorie sweeteners such as D-fructose, D-sorbitol, and D-xylitol. Unlike D-fructose, L-tagatose has a lower caloric value and does not significantly affect blood glucose levels . Compared to D-sorbitol and D-xylitol, L-tagatose has a similar sweetness profile but offers additional health benefits such as prebiotic effects and minimal glycemic impact . The unique properties of L-tagatose, including its low caloric value and health benefits, make it a valuable alternative to other sweeteners .

Eigenschaften

Molekularformel |

C6H12O6 |

|---|---|

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m0/s1 |

InChI-Schlüssel |

LKDRXBCSQODPBY-JMSAOHGTSA-N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)

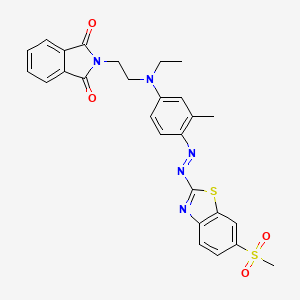

![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)

![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)

![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)

![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)

![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)

![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)

![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)